molecular formula C13H19NO3S B11044319 2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol

2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol

Cat. No.: B11044319
M. Wt: 269.36 g/mol
InChI Key: NOKADRRUIYQFDZ-UHFFFAOYSA-N
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Description

2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol is an organic compound that features a piperidine ring substituted with a methyl group and a sulfonyl group attached to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method involves the use of 4-methylphenylsulfonyl chloride and 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The methyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-one.

    Reduction: Formation of 2-Methyl-1-[(4-methylphenyl)sulfanyl]piperidin-4-ol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating conditions such as inflammation and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-[(4-methylphenyl)sulfonyl]aziridine
  • 2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidine
  • 2-Methyl-1-[(4-methylphenyl)sulfonyl]morpholine

Uniqueness

2-Methyl-1-[(4-methylphenyl)sulfonyl]piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

2-methyl-1-(4-methylphenyl)sulfonylpiperidin-4-ol

InChI

InChI=1S/C13H19NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(15)9-11(14)2/h3-6,11-12,15H,7-9H2,1-2H3

InChI Key

NOKADRRUIYQFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1S(=O)(=O)C2=CC=C(C=C2)C)O

Origin of Product

United States

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